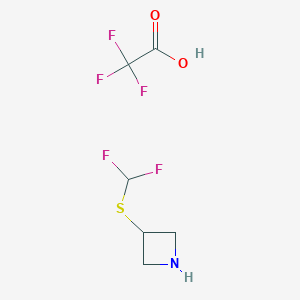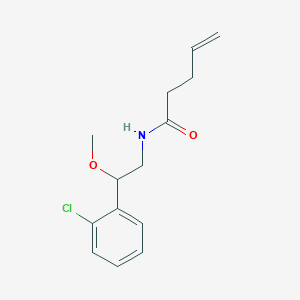
3-(Difluoromethylsulfanyl)azetidine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "3-(Difluoromethylsulfanyl)azetidine; 2,2,2-trifluoroacetic acid" involves multifaceted approaches including transition-metal-free, three-component coupling processes and regioselective ring openings. For instance, Roy et al. (2015) described a trifluoroacetic acid-promoted three-component coupling of aziridines, arynes, and water, leading to the formation of N-aryl β-amino alcohol derivatives, a process that could be adapted for the synthesis of related compounds (Roy, Baviskar, & Biju, 2015). Additionally, Kenis et al. (2012) developed a method for synthesizing nonactivated 1-alkyl-2-(trifluoromethyl)azetidines, which could serve as a precursor or a methodologically similar approach for synthesizing the target compound (Kenis et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of azetidine and trifluoroacetic acid groups, offering unique structural features that influence their reactivity and physical properties. Sajjadi and Lubell (2008) explored the synthesis of azetidine-2-carboxylic acid analogs, providing insights into the structural aspects of azetidine derivatives that are pertinent to understanding the molecular structure of "3-(Difluoromethylsulfanyl)azetidine; 2,2,2-trifluoroacetic acid" (Sajjadi & Lubell, 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound can be inferred from related research on azetidine derivatives and trifluoroacetic acid. For example, Adibi et al. (2007) discussed the use of iron(III) trifluoroacetate in catalyzing the synthesis of certain heterocycles, which might relate to the catalytic potential of trifluoroacetic acid in reactions involving "3-(Difluoromethylsulfanyl)azetidine" (Adibi, Samimi, & Beygzadeh, 2007).
Physical Properties Analysis
The physical properties of "3-(Difluoromethylsulfanyl)azetidine; 2,2,2-trifluoroacetic acid" are closely tied to its molecular structure. The presence of fluorine atoms significantly impacts its boiling point, solubility, and density. Research by Ulic et al. (2002) on compounds with similar fluorinated structures provides valuable insights into how these molecular features affect physical properties, such as volatility and reactivity (Ulic, Della Védova, Hermann, Mack, & Oberhammer, 2002).
Aplicaciones Científicas De Investigación
Synthesis of Medicinally Important Derivatives : Trifluoroacetic acid (TFA) has been utilized in a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water. This reaction has been shown to produce medicinally important N-aryl β-amino alcohol derivatives and, when azetidines are used, N-aryl γ-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).
Development of Novel Ligands for Nicotinic Receptors : A study synthesized 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, which could be a novel ligand for nicotinic receptors. The synthesis involved coupling [11C]iodomethane with a specific azetidine-1-carboxylate, followed by deprotection using trifluoroacetic acid (Karimi & Långström, 2002).
Chemical Synthesis of Diverse α-(Trifluoromethyl)amines : A method for synthesizing nonactivated 1-alkyl-2-(trifluoromethyl)azetidines was developed. This approach highlights the reactivity of 2-CF(3)-azetidines by means of quaternization and subsequent regiospecific ring opening, indicating a difference in reactivity compared to azetidines with other electron-withdrawing groups at C2 (Kenis et al., 2012).
Prodrug Synthesis : Trifluoroacetic acid was used in synthesizing prodrugs of 3′‐azido‐3′‐deoxythymidine (AZT) and 3′‐deoxy‐3′‐fluorothymidine (FLT), showcasing a new potential delivery system (Zahran et al., 1996).
Semipinacol or Spiroepoxy Azetidine Formation : Azetidine derivatives can undergo divergent strain‐release reactions upon N‐activation, demonstrating the potential for semipinacol rearrangement to give keto 1,3,3‐substituted azetidines or the formation of spiroepoxy azetidines (Gregson, Noble, & Aggarwal, 2021).
Synthesis of 3-Aryl-3-Sulfanyl Azetidines : The synthesis of 3-aryl-3-sulfanyl azetidines from azetidine-3-ols via a mild Fe-catalyzed thiol alkylation is a notable application, especially considering its potential in drug discovery programs (Dubois et al., 2019).
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids : Research on azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains at the 3-position has led to the synthesis of these compounds by modification of a specific azetidine tert-butyl ester, illustrating their use in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Propiedades
IUPAC Name |
3-(difluoromethylsulfanyl)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NS.C2HF3O2/c5-4(6)8-3-1-7-2-3;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNAHTPEABPIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC(F)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Difluoromethyl)thio)azetidine tfa | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2492373.png)

![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate](/img/structure/B2492376.png)



![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide](/img/structure/B2492383.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2492385.png)


![N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2492390.png)
![6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2492391.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2492394.png)
![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492396.png)